molecular formula C9H6KNO3 B2390729 Potassium;4-methyl-1,3-benzoxazole-2-carboxylate CAS No. 2445793-92-8

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

Cat. No.: B2390729
CAS No.: 2445793-92-8
M. Wt: 215.249
InChI Key: RQTPESABAYADCS-UHFFFAOYSA-M
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Description

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C9H7NO3K. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.

Preparation Methods

The synthesis of potassium;4-methyl-1,3-benzoxazole-2-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes or ketones under specific conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Potassium;4-methyl-1,3-benzoxazole-2-carboxylate can be compared with other benzoxazole derivatives, such as:

    This compound: Known for its antimicrobial and anticancer properties.

    This compound: Exhibits similar biological activities but may differ in terms of potency and selectivity.

    This compound:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of benzoxazole derivatives in scientific research.

Properties

IUPAC Name

potassium;4-methyl-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPESABAYADCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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